molecular formula C20H21N3O4 B2817745 methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate CAS No. 2034543-24-1

methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2817745
CAS No.: 2034543-24-1
M. Wt: 367.405
InChI Key: RZJYSUXYRDZNDX-UHFFFAOYSA-N
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Description

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a pyrazole ring, a furan ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.

    Carbamoylation: The intermediate product is then subjected to carbamoylation using a suitable carbamoyl chloride.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction with methyl benzoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Lacks the furan ring, which may affect its reactivity and applications.

    Methyl 4-((2-(furan-2-yl)ethyl)carbamoyl)benzoate: Lacks the pyrazole ring, which may alter its biological activity.

    Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate: Contains different substituents on the pyrazole or furan rings, leading to variations in properties.

Uniqueness

The unique combination of the pyrazole, furan, and benzoate ester in this compound imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-13-11-14(2)23(22-13)17(18-5-4-10-27-18)12-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-11,17H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJYSUXYRDZNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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